TFP-PEG12-biotinidase resistant biotin

Description

Biological Roles of Biotin (B1667282) and the Activity of Biotinidase in Biological Systems

Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role as an essential coenzyme for five carboxylase enzymes in mammals. nih.gov These enzymes are vital for key metabolic processes, including the synthesis of fatty acids, the metabolism of amino acids, and gluconeogenesis. nih.govyoutube.com Biotin also covalently attaches to histones, the proteins that package DNA, suggesting a role in gene repression and maintaining genome stability. nih.govnih.gov

Biotinidase is a critical enzyme that facilitates the recycling of biotin. nih.gov Its primary function is to act as a hydrolase, cleaving the amide bond between biotin and lysine (B10760008) residues in proteins (in the form of biocytin (B1667093) or biotinyl-peptides), thereby liberating free biotin for reuse by the body. nih.govrutgers.edunih.gov This recycling is essential for maintaining biotin homeostasis. nih.gov Biotinidase is also involved in making biotin from dietary protein-bound sources bioavailable and may act as a biotin-carrier protein in plasma, transporting it to tissues. nih.govnih.gov Furthermore, studies suggest that biotinidase can catalyze both the biotinylation and debiotinylation of histones, indicating its potential role in epigenetic regulation. nih.govnih.govnih.gov

Challenges Posed by Biotinidase-Mediated Hydrolysis of Biotinylated Probes in Research Applications

The strong and highly specific interaction between biotin and avidin (B1170675) (or streptavidin) is a cornerstone of numerous detection and purification techniques in biomedical research. thermofisher.comnih.gov This process, known as biotinylation, involves attaching biotin to molecules of interest, such as proteins, antibodies, or nucleic acids. thermofisher.com However, the very enzyme that is essential for biotin recycling in the body, biotinidase, presents a significant challenge in certain research applications. rsc.org

Biotinidase is capable of hydrolyzing the amide bond that links biotin to the probe molecule. rsc.orgmdpi.com This cleavage releases the biotin tag, effectively detaching it from the molecule of interest. This enzymatic action is problematic in applications requiring long-term stability of the biotinylated probe within a biological system, such as in vivo imaging or pre-targeted drug delivery. rsc.orggoogle.com The breakdown of the probe by biotinidase can lead to a loss of signal, reduced targeting efficiency, and inaccurate experimental results. rsc.org

Rationale for the Engineering of Biotinidase-Resistant Biotin Derivatives for Enhanced Stability

To overcome the limitations imposed by biotinidase activity, researchers engineered biotin derivatives that are resistant to enzymatic cleavage. rsc.orgnih.gov The primary goal was to modify the chemical linkage between biotin and its conjugation partner to create a bond that biotinidase cannot easily hydrolyze, while crucially preserving the high-affinity binding of the biotin moiety to avidin or streptavidin. sigmaaldrich.comsigmaaldrich.com

Initial strategies involved modifying the structure near the biotin's valeric acid side chain, where the amide bond is typically formed. For instance, replacing the natural amide bond with a more stable linkage, such as a triazole, has proven effective. rsc.org These engineered molecules provide the necessary stability for biotinylated probes to function effectively in biological environments where biotinidase is present, thereby enhancing the reliability and efficacy of techniques like pre-targeted imaging and therapy. rsc.orgnih.gov

Contextualization of TFP-PEG12-biotinidase resistant biotin within Advanced Biotinylation Strategies

This compound is a prime example of an advanced biotinylation reagent designed to address the challenge of biotinidase-mediated hydrolysis. sigmaaldrich.comsigmaaldrich.com This compound integrates several key features:

A Biotinidase-Resistant Moiety : The core of the molecule is a chemically modified form of biotin that prevents cleavage by biotinidase without compromising its strong binding to avidin. sigmaaldrich.comsigmaaldrich.com

A PEG Spacer : It includes a twelve-unit polyethylene (B3416737) glycol (PEG12) spacer arm. broadpharm.comiris-biotech.de This hydrophilic spacer increases the water solubility of the entire conjugate, which helps to prevent the aggregation of labeled proteins and reduces non-specific binding in assays. sigmaaldrich.comsigmaaldrich.comiris-biotech.de The spacer also provides precise spatial control between the biotin tag and the labeled molecule. sigmaaldrich.comweibosci.com

A TFP Ester Reactive Group : The molecule is functionalized with a tetrafluorophenyl (TFP) ester. broadpharm.com This amine-reactive group allows for the efficient covalent attachment of the reagent to primary amine groups on target molecules like proteins and peptides. broadpharm.comthermofisher.com TFP esters are noted for being less susceptible to spontaneous hydrolysis in aqueous solutions compared to other common reactive esters like NHS esters, offering greater control over the labeling reaction. broadpharm.comthermofisher.com

By combining these elements, this compound represents a sophisticated tool for modern biotinylation strategies, enabling more stable and reliable labeling for demanding applications in complex biological samples. sigmaaldrich.comsigmaaldrich.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₇H₇₆F₄N₄O₁₇S | sigmaaldrich.comweibosci.com |

| Molecular Weight | 1077.18 g/mol | sigmaaldrich.comweibosci.com |

| Reactive Group | Tetrafluorophenyl (TFP) Ester | sigmaaldrich.combroadpharm.com |

| Spacer Arm | PEG12 (Polyethylene Glycol, 12 units) | sigmaaldrich.combroadpharm.com |

| Reactivity | Primary Amines | broadpharm.comthermofisher.com |

| Key Feature | Resistant to Biotinidase Cleavage | sigmaaldrich.comsigmaaldrich.com |

Table 2: Components of Advanced Biotinylation Reagents

| Component | Function | Example Compound | Source |

| Tag | High-affinity binding to avidin/streptavidin | Biotin | thermofisher.com |

| Reactive Group | Covalent attachment to target molecule | TFP Ester, NHS Ester | broadpharm.comthermofisher.com |

| Spacer Arm | Increases solubility, reduces steric hindrance | Polyethylene Glycol (PEG) | sigmaaldrich.comiris-biotech.de |

| Stability Feature | Prevents enzymatic cleavage in biological systems | Modified Biotin Structure | rsc.orgnih.gov |

Properties

Molecular Formula |

C47H76F4N4O17S |

|---|---|

Molecular Weight |

1077.2 g/mol |

IUPAC Name |

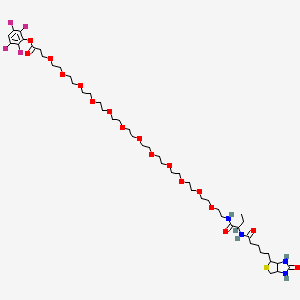

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C47H76F4N4O17S/c1-2-37(53-40(56)6-4-3-5-39-44-38(34-73-39)54-47(59)55-44)46(58)52-8-10-61-12-14-63-16-18-65-20-22-67-24-26-69-28-30-71-32-31-70-29-27-68-25-23-66-21-19-64-17-15-62-13-11-60-9-7-41(57)72-45-42(50)35(48)33-36(49)43(45)51/h33,37-39,44H,2-32,34H2,1H3,(H,52,58)(H,53,56)(H2,54,55,59) |

InChI Key |

NWCIJXJOOMRCER-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Molecular Mechanisms of Biotinidase Resistance in Advanced Biotin Conjugates

Enzymatic Hydrolysis Pathway of Biotin (B1667282) Conjugates by Biotinidase

Biotinidase (BTD) is a ubiquitous enzyme critical for the metabolism and recycling of the water-soluble vitamin biotin. nih.govmedscape.com Its primary physiological role is to catalyze the hydrolysis of the amide bond linking biotin to the ε-amino group of lysine (B10760008) residues. nih.gov This process occurs in two main scenarios: releasing biotin from dietary proteins to ensure its bioavailability and recycling endogenous biotin from the breakdown of biotin-dependent enzymes called holocarboxylases. nih.govnih.gov

The enzymatic pathway involves the cleavage of biocytin (B1667093) (biotinyl-ε-lysine) and biotinylated peptides, which are the products of proteolytic degradation of biotin-containing proteins. nih.govnih.gov This hydrolytic action replenishes the pool of free biotin, making it available to be used as a cofactor by four essential carboxylase enzymes: pyruvate (B1213749) carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC), and acetyl-CoA carboxylase (ACC). nih.govmedscape.com The reaction mechanism proposed involves the formation of a biotinyl-thioester intermediate at the enzyme's active site. nih.gov In laboratory settings, the activity of biotinidase is often measured using artificial substrates, such as N-biotinyl-p-aminobenzoic acid (B-PABA), where the enzyme cleaves the amide bond to release p-aminobenzoic acid (PABA), a compound that can be quantified colorimetrically or via HPLC. rsc.orgnih.gov

Structural Attributes Conferring Resistance to Biotinidase Cleavage in TFP-PEG12-biotinidase resistant biotin and Analogs

The susceptibility of the standard biotin-lysine amide bond to enzymatic cleavage by biotinidase presents a challenge in certain biotechnological applications where a stable linkage is required. To address this, advanced biotin conjugates have been engineered to resist this hydrolysis. "this compound" is one such advanced reagent. sigmaaldrich.comalkalisci.com It consists of three key components: a 2,3,5,6-Tetrafluorophenyl (TFP) ester for amine-reactive conjugation, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a chemically modified biotin moiety that is stable against biotinidase cleavage. sigmaaldrich.combroadpharm.com

The resistance of this compound and its analogs stems from specific structural modifications to the biotin molecule or the linkage that connects it to a target molecule. These modifications are designed to interfere with the enzyme's ability to recognize and bind to its substrate, thereby preventing the cleavage of the biotin tag. sigmaaldrich.comalkalisci.com A successful strategy involves replacing the hydrolyzable amide bond with a non-hydrolyzable isostere, such as a triazole ring, which has been shown to be highly resistant to biotinidase. rsc.org Other effective approaches focus on introducing chemical groups near the amide bond to physically or electronically hinder the enzymatic action. nih.gov

One of the primary strategies for conferring biotinidase resistance is the introduction of steric bulk around the scissile amide bond, which physically blocks the enzyme's access to its target. Research has demonstrated that placing specific functional groups on the methylene (B1212753) carbon alpha to the biotinamide (B1199965) bond is highly effective at inhibiting hydrolysis. nih.gov

Alpha-Substitution: The addition of a hydroxymethylene (from a serine conjugate), carboxylate (from an aspartate conjugate), or acetate (B1210297) group alpha to the amide bond effectively blocks the biotinidase hydrolysis reaction. nih.govnih.gov Similarly, conjugating biotin to amino acids like 2-aminobutyric acid or valine also provides effective protection from cleavage. nih.gov These substituents create a three-dimensional shield that prevents the biotin conjugate from fitting correctly into the active site of the biotinidase enzyme.

Linker Effects: In "this compound," the discrete PEG12 (dPEG®) spacer, while primarily included to enhance water solubility and provide spatial control, can also contribute to steric hindrance. sigmaaldrich.comalkalisci.com The length and flexibility of the PEG chain can influence the orientation of the biotin moiety, potentially making it less accessible to the enzyme. molbiolcell.org

Backbone Modification: In contrast, merely extending the valeric acid side chain of biotin by a single methylene group (to create homobiotin) is not sufficient to block cleavage entirely; it only serves to decrease the rate of hydrolysis. nih.gov This indicates that the position and nature of the steric hindrance are critical for effective resistance.

Beyond simple steric blocking, modifications that alter the electronic properties of the biotinamide linkage can render it inert to enzymatic hydrolysis. The catalytic mechanism of biotinidase depends on the specific electronic characteristics of the amide bond's carbonyl carbon and amide nitrogen.

Amide Bond Isosteres: A highly effective strategy is the complete replacement of the amide bond with a stable isostere. For example, substituting the amide linkage with a 1,2,3-triazole ring, formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), creates a bio-orthogonal and non-hydrolyzable connection. rsc.org The triazole ring is an aromatic system with a fundamentally different electronic structure compared to the planar, polar amide bond, making it unrecognizable and non-reactive to the hydrolytic machinery of biotinidase. rsc.org

N-Methylation: The substitution of the hydrogen on the amide nitrogen with a methyl group (as in a sarcosine (B1681465) conjugate) is another effective method for stabilization. nih.gov The electron-donating nature of the methyl group increases electron density at the nitrogen atom. This inductive effect can alter the properties of the amide bond, including the electrophilicity of the adjacent carbonyl carbon, making it less susceptible to the nucleophilic attack required for enzymatic hydrolysis.

Comparative Analysis of Biotinidase Stability Across Diverse Biotin Conjugate Architectures

The stability of biotin conjugates against biotinidase-mediated cleavage varies significantly depending on their chemical architecture. A comparative analysis reveals a clear distinction between unmodified conjugates and those specifically engineered for resistance.

Natural substrates like biocytin and simple synthetic conjugates with an unmodified biotinamide linkage are rapidly hydrolyzed by biotinidase. medscape.comnih.gov An artificial substrate used in assays, N-biotinyl-p-aminobenzoic acid, was shown to be completely cleaved within 6 hours of exposure to the enzyme. rsc.org

In contrast, chemically modified analogs exhibit remarkable stability. Studies show that conjugates stabilized with an N-methyl group or a carboxylate or hydroxymethylene group alpha to the amide bond show less than 1% cleavage after 2 hours of incubation in human serum at 37°C. nih.govnih.gov An even more robust modification, the replacement of the amide bond with a triazole ring, conferred stability for at least 126 hours under conditions that hydrolyzed the standard conjugate in under 6 hours. rsc.org Compounds like this compound are explicitly designed and marketed for their stability in the presence of biotinidase, which is essential for applications requiring long-term signal integrity. sigmaaldrich.comalkalisci.com

The following table summarizes the stability of various biotin conjugate architectures against biotinidase.

| Conjugate Architecture | Key Structural Feature | Observed Biotinidase Stability | Reference |

|---|---|---|---|

| Standard Biotin Conjugate (e.g., Biocytin, B-PABA) | Unmodified Biotinamide Bond | Low (Rapidly hydrolyzed) | rsc.orgnih.gov |

| Homobiotin Conjugate | Extended Valeric Acid Chain (+1 CH₂) | Moderate (Reduced rate of hydrolysis, but not blocked) | nih.gov |

| N-Methylated Conjugate | Methyl Group on Amide Nitrogen | High (Resistant to hydrolysis) | nih.gov |

| Alpha-Substituted Conjugate | Functional Group (e.g., -COOH, -CH₂OH) on α-carbon | High (Resistant to hydrolysis) | nih.govnih.gov |

| Triazole-Linked Conjugate | Amide Bond Replaced with Triazole Ring | Very High (Resistant for >126 hours) | rsc.org |

| This compound | Chemically Modified Biotin Moiety + PEG Spacer | High (Designed for stability) | sigmaaldrich.comalkalisci.comsigmaaldrich.com |

Interactions of Tfp Peg12 Biotinidase Resistant Biotin with Avidin/streptavidin Systems

Fundamental Principles Governing Biotin-Avidin/Streptavidin Binding Affinity

The interaction between biotin (B1667282) and the proteins avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature, a characteristic that makes it an invaluable tool in biotechnology. aimspress.comwikipedia.org This extraordinarily high affinity is governed by a combination of structural and chemical factors. The dissociation constant (Kd), a measure of binding affinity, is remarkably low, typically in the range of 10⁻¹⁵ M for the avidin-biotin complex and approximately 10⁻¹⁴ M for the streptavidin-biotin complex. aimspress.comnih.govnih.govnih.govnih.govplos.org This interaction is about 1,000 to 1,000,000 times stronger than a typical antigen-antibody interaction. nih.gov

The primary drivers of this powerful interaction are:

Shape Complementarity: The biotin-binding pocket in both avidin and streptavidin is a deep, β-barrel structure that is highly complementary to the shape of the biotin molecule. aimspress.comwikipedia.org

Extensive Hydrogen Bonding: A dense network of hydrogen bonds forms between the ureido ring of biotin and key amino acid residues within the binding pocket. aimspress.com Residues such as asparagine, serine, tyrosine, and aspartate are directly involved in creating this stable network. aimspress.com

Hydrophobic and van der Waals Interactions: The binding pocket is lined with conserved hydrophobic residues, particularly tryptophan, which engage in numerous van der Waals and hydrophobic interactions with the biotin molecule, further stabilizing the complex. wikipedia.org

Flexible Binding Loop: A crucial structural feature is a flexible loop (often designated L3/4) on the surface of streptavidin and avidin. wikipedia.orgnih.govnih.gov Upon biotin's entry into the binding pocket, this loop folds over the ligand, acting as a "lid" that significantly contributes to the extremely slow dissociation rate of the complex. wikipedia.orgnih.gov

While both proteins bind biotin with high affinity, there are key differences. Avidin, originally isolated from egg whites, is a glycoprotein (B1211001) with a high isoelectric point (pI ≈ 10), making it positively charged at neutral pH. aimspress.comnih.gov This can lead to non-specific binding with negatively charged molecules. nih.govaimspress.com In contrast, streptavidin, derived from the bacterium Streptomyces avidinii, is not glycosylated and has a near-neutral pI, which significantly reduces non-specific binding issues. aimspress.comaimspress.com Interestingly, while avidin shows a slightly higher affinity for free biotin, streptavidin generally exhibits a better binding capacity for biotin that is conjugated to other molecules, a critical feature for many biotechnological applications. aimspress.comnih.govnicoyalife.com The bond formation is rapid and famously resilient, remaining stable across wide ranges of pH, temperature, and in the presence of organic solvents and other denaturing agents. nih.govplos.org

Influence of Biotinidase-Resistant Modifications on (Strept)avidin Binding Characteristics

Biotinidase is an enzyme that cleaves biotin from its carrier proteins, recycling the vitamin in biological systems. In certain long-term in vivo or in vitro applications, preventing this cleavage is essential. TFP-PEG12-biotinidase resistant biotin is engineered for this purpose. The modification involves altering the valeric acid side chain of biotin, the target of biotinidase, while leaving the ureido ring—essential for high-affinity streptavidin binding—intact. researchgate.net

The manufacturer of TFP-dPEG®12-biotinidase resistant biotin states that the chemical modification confers stability against biotinidase without reducing the strength of the biotin-avidin binding. researchgate.net This is achieved by replacing the standard linkage with a structure, such as an aminobutyryl group, that is not recognized by the enzyme. elsevierpure.comnih.gov The preservation of the ureido ring ensures that the critical hydrogen bonding network with the streptavidin binding pocket remains unaltered. Furthermore, the compound includes a PEG (polyethylene glycol) spacer, which plays a significant role in the binding characteristics by physically separating the modified biotin from the molecule to which it is conjugated. This spacer minimizes steric hindrance, allowing the biotin moiety to effectively access the deep binding pocket of streptavidin. wikipedia.orgnih.govresearchgate.net

While product literature asserts that the binding affinity of this compound is maintained, specific, publicly available studies quantifying its dissociation constant (Kd) and kinetic rates (kₐ or kₒₙ, and kₒff) are not readily found. However, the expected values would be in line with those established for the native biotin-streptavidin interaction if the claims of undiminished affinity hold true.

| Parameter | Typical Value | Significance | Reference |

|---|---|---|---|

| Dissociation Constant (Kd) | ~10⁻¹⁴ M | Overall binding affinity; lower value means stronger binding. | aimspress.comwikipedia.orgnih.govnih.gov |

| Association Rate (kₐ, kₒₙ) | ~10⁷ M⁻¹s⁻¹ | Speed of complex formation. | nih.govnih.gov |

| Dissociation Rate (kₒff) | ~10⁻⁵ s⁻¹ | Speed of complex breakdown; very slow rate indicates high stability. | nih.gov |

| Gibbs Free Energy (ΔG) | Negative | Indicates a spontaneous binding process. | researchgate.net |

| Binding Enthalpy (ΔH) | Negative (at higher temps) | Indicates the reaction is enthalpically driven under certain conditions. | aimspress.comresearchgate.net |

| Binding Entropy (ΔS) | Positive (at lower temps) | Indicates the reaction is entropically driven under certain conditions. | aimspress.comresearchgate.net |

A variety of sophisticated techniques are employed to characterize the binding interactions between modified biotins like this compound and streptavidin. Each method provides unique insights into the thermodynamics, kinetics, and structural basis of the interaction.

| Method | Information Provided | Description | Reference |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Real-time kinetics (kₐ, kₒff) and equilibrium affinity (Kd) | Measures changes in refractive index at a sensor chip surface as an analyte (e.g., streptavidin) binds to an immobilized ligand (e.g., biotinylated molecule). | nih.govnicoyalife.combiosensingusa.com |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic profile (Kd, ΔH, ΔS) and stoichiometry (n) | Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic signature of the interaction in solution. | nih.govnih.govresearchgate.net |

| X-ray Crystallography | High-resolution 3D structure of the complex | Reveals the precise atomic-level interactions, including hydrogen bonds and conformational changes like the closure of the binding loop. | wikipedia.orgnih.govnih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the complex | An alternative to crystallography for determining the structure of biomolecules, particularly large complexes. | rcsb.org |

| Stopped-Flow Spectroscopy | Rapid association kinetics (kₒₙ) in solution | Rapidly mixes reactants and monitors the reaction progress via changes in fluorescence or absorbance on a millisecond timescale. | plos.orgnih.gov |

| Atomic Force Microscopy (AFM) | Single-molecule unbinding forces and mechanical stability | Measures the force required to mechanically rupture the bond between a single biotin molecule and a streptavidin protein. | nih.gov |

Strategies for Maintaining Optimal (Strept)avidin Affinity in Biotinidase-Resistant Conjugates

The design of biotinidase-resistant conjugates that retain the hallmark affinity of the native biotin-streptavidin interaction hinges on two primary strategies, both of which are exemplified in the structure of this compound.

Inclusion of a Spacer Arm: The binding site of streptavidin is located approximately 9 angstroms below the protein's surface. nih.govresearchgate.net When biotin is conjugated to a large molecule (like an antibody or protein), steric hindrance can prevent it from efficiently accessing this deep pocket, thereby reducing binding affinity. The incorporation of a long, flexible spacer arm, such as the 12-unit polyethylene (B3416737) glycol (PEG12) chain in this compound, is a critical strategy to overcome this. researchgate.net This spacer physically extends the biotin moiety away from the conjugated molecule, granting it the necessary freedom of movement to dock correctly within the binding pocket. wikipedia.orgiris-biotech.de The hydrophilic nature of the PEG spacer also imparts water solubility and can help prevent aggregation of the labeled molecule. researchgate.netbroadpharm.com

Conservative Chemical Modification: The modification that confers biotinidase resistance must be carefully designed to not interfere with the interactions essential for streptavidin binding. Biotinidase acts on the amide bond linking the valeric acid side chain to lysine (B10760008) in proteins. Biotinidase-resistant analogues are modified at this side chain. Crucially, the ureido ring of the biotin molecule is left unmodified. This ensures that the extensive network of hydrogen bonds and the hydrophobic interactions with the streptavidin binding pocket, which are the foundation of the ultra-high affinity, are preserved. aimspress.comresearchgate.net The goal is to create a molecule that is a poor substrate for biotinidase but remains a perfect ligand for streptavidin.

By combining a non-disruptive chemical modification for enzyme resistance with a functional spacer arm to ensure proper geometric access, it is possible to create robust biotin conjugates for demanding applications without sacrificing the powerful binding affinity of the streptavidin system.

Advanced Research Applications of Tfp Peg12 Biotinidase Resistant Biotin

Pretargeting Methodologies in Biomedical Imaging and Theranostic Development

Pretargeting is a multi-step strategy used in nuclear medicine and targeted therapy to improve the therapeutic index of radiopharmaceuticals. It involves administering a tumor-targeting molecule (e.g., an antibody) conjugated to a recognition tag, allowing it to accumulate at the target site and clear from circulation. In a second step, a smaller, rapidly clearing molecule carrying a therapeutic or imaging payload (e.g., a radionuclide) that binds specifically to the recognition tag is administered. The biotin-streptavidin system has been extensively explored for this purpose, but the presence of endogenous biotinidase in serum poses a major hurdle. nih.gov

The use of biotinidase-resistant biotin (B1667282) is critical for the success of pretargeting strategies. nih.gov Standard biotin-antibody conjugates, when injected in vivo, are subject to cleavage by serum biotinidase, which removes the biotin tag. nih.govnih.gov This degradation prevents the subsequent binding of the radiolabeled streptavidin, thereby nullifying the targeting effort. Research has demonstrated that radioiodinated biotin derivatives lacking a biotinidase-blocking moiety are rapidly degraded in human and mouse serum. nih.gov

In contrast, derivatives specifically designed to be stable to biotinidase, such as those incorporating N-methyl or alpha-methyl groups adjacent to the biotin's amide bond, show markedly increased stability in serum. nih.govnih.gov For instance, radioiodinated N-methyl-containing biotin derivatives were found to be very stable against biotinidase degradation. nih.gov This enhanced in vivo stability ensures that the biotin tag remains intact on the primary targeting agent long enough for it to accumulate at the desired location (e.g., a tumor) and for the subsequently administered streptavidin-based agent to bind effectively, leading to improved targeted delivery of the payload. nih.goviris-biotech.de

A major challenge in targeted therapies is minimizing off-target effects caused by non-specific binding of the therapeutic agent. The TFP-PEG12-biotinidase resistant biotin reagent is engineered to address this issue through its PEG spacer. sigmaaldrich.comiris-biotech.de The flexible, hydrophilic PEG chain helps to prevent the aggregation of labeled proteins and reduces their non-specific binding to other biological molecules and surfaces. sigmaaldrich.comiris-biotech.de This leads to a lower background signal in imaging applications and reduced off-target toxicity in therapeutic contexts.

Furthermore, the PEG linker contributes to a more favorable pharmacokinetic profile. By increasing the hydrophilicity of the conjugate, it can influence its clearance from the body, helping to optimize the time window between the administration of the primary antibody-biotin conjugate and the secondary streptavidin-payload agent. This optimization is key to maximizing the target-to-background ratio for clearer imaging and more effective therapy. sigmaaldrich.com

Design and Implementation of Stable Biotinylated Probes for Proteomic and Cellular Studies

The stability of the biotin tag is equally important in proteomic and cellular analysis, where experiments can involve long incubation times with complex biological samples like cell lysates or serum, which contain active biotinidase. nih.gov

Biotinylation is a fundamental technique for labeling and detecting proteins. Once a protein of interest is biotinylated, it can be easily detected or purified from a complex mixture using streptavidin-conjugated probes (e.g., streptavidin-HRP for Western blotting or streptavidin-agarose beads for pull-down assays). When working with samples such as serum or cell extracts that contain biotinidase, there is a significant risk that the biotin tag will be enzymatically cleaved from the protein of interest during the experiment. nih.govresearchgate.net

The use of this compound mitigates this problem. Its resistance to enzymatic cleavage ensures that the biotin tag remains covalently attached to its target protein throughout the experimental workflow. sigmaaldrich.com This leads to more reliable and quantitative results in applications such as affinity purification, immunoprecipitation, and enzyme-linked immunosorbent assays (ELISAs) performed in complex biological milieux. nih.gov

Labeling proteins on the surface of living cells is a powerful method for studying protein trafficking, localization, and dynamics, including processes like endocytosis and recycling. nih.govyoutube.com In a typical assay, cell surface proteins are labeled with a biotinylation reagent. The cells can then be monitored over time to track the movement of these labeled proteins. nih.govyoutube.com

A key requirement for long-term tracking studies is the stability of the label on the cell surface. nih.gov If the biotin tag is susceptible to cleavage by enzymes present in the cell culture medium or secreted by the cells themselves, the signal will diminish over time, leading to an inaccurate assessment of protein turnover or localization. nih.gov By using a biotinidase-resistant biotin derivative, researchers can ensure that the label remains intact for longer periods, enabling more accurate and extended tracking of cell surface protein dynamics without the confounding factor of label degradation.

Development of Robust Immobilization Techniques for Biosensors and Microarray Platforms

The high-affinity interaction between biotin and streptavidin is widely used to immobilize biomolecules onto solid surfaces for biosensors and microarrays. nih.govspringernature.com In this setup, a surface is coated with streptavidin, and biotinylated "bait" molecules (such as antibodies, antigens, or nucleic acids) are then captured and immobilized on the surface to detect their corresponding "prey" molecules. nih.govresearchgate.net

The stability and integrity of this immobilized layer are paramount for the performance and reusability of the sensor or microarray. researchgate.net If the assay involves samples containing biotinidase, such as clinical serum samples, the enzyme can degrade the biotin anchor, causing the bait molecule to detach from the surface. This leads to a loss of signal and a reduction in the platform's sensitivity and reliability.

By using this compound to label the bait molecules, a highly robust and stable immobilization platform can be created. The resistance to enzymatic cleavage ensures that the bait molecules remain firmly anchored to the streptavidin-coated surface, even during prolonged exposure to complex biological fluids. sigmaaldrich.com This enhances the durability and shelf-life of the biosensor or microarray chip and allows for more consistent and reproducible measurements, which is particularly crucial in diagnostic applications. nih.govspringernature.com

Surface Functionalization and Chemistry Utilizing Biotin-Streptavidin Interactions

The interaction between biotin and the protein streptavidin is one of the strongest known non-covalent bonds in nature, with an exceptionally low dissociation constant (Kd ≈ 10⁻¹⁴ M). rsc.orgnih.gov This high-affinity, high-specificity interaction is widely exploited for immobilizing biotinylated molecules onto streptavidin-coated surfaces in a variety of research and diagnostic platforms, including biosensors and microarrays. rsc.orgnih.govnih.gov

The this compound reagent facilitates this process through its amine-reactive TFP ester. The TFP ester is known for its high reactivity and greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, allowing for efficient labeling of proteins, antibodies, or other molecules containing primary amine groups. broadpharm.comprecisepeg.com Once a molecule of interest is "biotinylated" using this reagent, it can be securely anchored to a surface functionalized with streptavidin. nih.gov The PEG12 spacer physically separates the biotin moiety from the conjugated molecule, which helps to overcome steric hindrance and ensures that the biotin is freely accessible for binding to streptavidin. iris-biotech.de

Research has demonstrated that controlling the density of biotin on a surface is crucial for optimizing the binding of streptavidin and subsequent biomolecular interactions. nih.gov Furthermore, site-specific biotinylation, as opposed to random conjugation, can lead to a more uniform orientation of immobilized molecules, such as antibodies, significantly enhancing their functional capacity. For example, a study on antibody immobilization showed that site-specific biotinylation resulted in a 3-fold improvement in antigen-binding capacity compared to random biotinylation. nih.gov

| Property | Description | Significance in Surface Functionalization | Source |

|---|---|---|---|

| Affinity (Kd) | ~10-14 M | Extremely strong and stable binding, creating a near-permanent link between the biotinylated molecule and the streptavidin-coated surface. | rsc.orgnih.gov |

| Specificity | Highly specific interaction between biotin and the streptavidin binding pocket. | Minimizes non-specific binding of other molecules to the surface, ensuring a clean and reliable assay environment. | rsc.org |

| Valency | Streptavidin is a tetramer with four independent biotin-binding sites. | Allows for multivalent binding, which can enhance signal amplification or be used to create complex molecular assemblies on a surface. However, it can also lead to unwanted cross-linking if not controlled. | rsc.orgnih.gov |

| Kinetics | Characterized by a slow exchange rate. | The bond forms quickly and dissociates very slowly, contributing to the long-term stability of the immobilized layer. | rsc.org |

Enhanced Durability of Immobilized Bioconjugates

A significant challenge in certain biological applications is the degradation of biotin-based linkages by the enzyme biotinidase. sigmaaldrich.com Biotinidase is present in plasma and other biological fluids and functions to recycle biotin by cleaving it from proteins and peptides. nih.govmdpi.com This enzymatic activity can compromise the integrity of bioconjugates immobilized via a standard biotin-streptavidin linkage, leading to the premature release of the target molecule from the surface and a loss of signal or function over time.

This compound is engineered to overcome this limitation. The biotin molecule is chemically modified in a way that prevents its recognition and cleavage by biotinidase, without diminishing the high-affinity binding to streptavidin. sigmaaldrich.comsigmaaldrich.com This resistance to enzymatic degradation imparts significantly enhanced durability to the immobilized bioconjugate, particularly in research applications involving long-term exposure to biological samples like serum or plasma. The covalent amide bond formed by the TFP ester and the robust, enzyme-resistant interaction between the modified biotin and streptavidin create a highly stable and durable system for long-term assays and in-vivo studies. broadpharm.comnih.gov

| Feature | Standard Biotin Linkage | Biotinidase-Resistant Biotin Linkage | Source |

|---|---|---|---|

| Susceptibility to Biotinidase | Susceptible to cleavage, leading to the release of the biotinylated molecule. | Chemically modified to resist cleavage by biotinidase. | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Conjugate Durability | Reduced durability in biological fluids containing biotinidase. | Enhanced durability and stability, especially for in-vivo or long-term applications. | sigmaaldrich.comsigmaaldrich.com |

| Binding to Streptavidin | Very high affinity (Kd ≈ 10-14 M). | Maintains very high affinity, comparable to unmodified biotin. | sigmaaldrich.comsigmaaldrich.com |

| Common Applications | In-vitro assays, short-term experiments. | In-vivo research, long-term biosensing, applications involving plasma/serum. | sigmaaldrich.com |

Integration into Drug Delivery Systems and Nanomedical Research

The unique properties of this compound make it a powerful tool in the development of sophisticated drug delivery systems and nanomedical research platforms. The ability to conjugate this tag to nanoparticles, proteins, or small molecules allows for the creation of targeted and biocompatible therapeutic and diagnostic agents. nih.govrsc.org

Targeted Delivery of Research Agents

Biotin serves as an effective targeting ligand due to the overexpression of biotin receptors on the surface of various types of cancer cells. rsc.orgresearchgate.net By attaching a biotin tag to a nanoparticle or a therapeutic agent, researchers can direct it preferentially to these cells, enhancing uptake and concentrating the payload where it is needed most. This targeted approach can increase the efficacy of the research agent while minimizing its effects on healthy tissues.

Studies have shown that biotin-conjugated nanoparticles are taken up more rapidly and in greater quantities by cancer cells that overexpress the biotin receptor compared to non-targeted nanoparticles. rsc.orgnih.gov For instance, one study prepared self-assembled nanoparticles from a meso-tetraphenylporphyrin (TPP)–PEG–biotin conjugate. These nanoparticles showed rapid cellular uptake by MCF-7 breast cancer cells, which are known to overexpress biotin receptors. The targeting ability of the conjugated biotin was identified as a key factor in this selective uptake. rsc.org The biotinidase-resistant feature of the this compound is particularly advantageous for in-vivo targeted delivery, ensuring the targeting ligand remains intact while the drug delivery vehicle circulates in the bloodstream. sigmaaldrich.com

| Nanoparticle System | Cell Line | Key Finding | Source |

|---|---|---|---|

| TPP–PEG–biotin Self-Assembled Nanoparticles (SANs) | MCF-7 (human breast cancer) | Rapid cellular uptake was observed. The conjugated biotin was credited with playing a key role in selective tumor targeting. The nanoparticles were primarily localized in mitochondria. | rsc.org |

| Biotin-PEG-conjugated BSA (Bio-PEG-BSA) | A549 (human lung cancer) | Showed significantly improved intracellular delivery compared to unmodified Bovine Serum Albumin (BSA) and PEGylated BSA, likely due to favorable interactions with biotin receptors. | nih.gov |

| Biotin-conjugated PLGA nanoparticles | HeLa (human cervical cancer) | Research has shown that biotin-decorated drug carriers enhance drug uptake compared to non-conjugated versions, making them an effective targeted drug delivery system. | researchgate.net |

PEGylation for Modulation of Research Pharmacokinetics and Biocompatibility

The discrete PEG (dPEG®) spacer of the this compound reagent is not merely a linker; it is a critical component that modulates the pharmacokinetic and biocompatibility profile of the conjugated molecule. nih.gov PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in pharmaceutical research to improve the properties of therapeutic proteins and nanoparticles. nih.gov

The hydrophilic PEG12 chain imparts several beneficial characteristics:

Increased Water Solubility: The PEG spacer increases the hydrophilicity of the conjugate, which can prevent the aggregation and precipitation of labeled proteins or peptides. sigmaaldrich.combroadpharm.com

Reduced Non-Specific Binding: PEG chains are known to reduce non-specific interactions with other proteins and surfaces, leading to a better signal-to-noise ratio in assays and less unintended binding in biological systems. sigmaaldrich.comiris-biotech.de

Enhanced Biocompatibility: PEGylation can create a "stealth" effect, masking the conjugated molecule from the host's immune system. This reduces uptake by phagocytes, which can prolong circulation time in the body. nih.govnih.gov

Improved Pharmacokinetics: By increasing hydrodynamic size and providing protection from enzymatic degradation, PEGylation can extend the in-vivo half-life of a research agent, allowing it to circulate longer and have a greater chance of reaching its target. nih.gov

Methodological Considerations and Assay Development in Tfp Peg12 Biotinidase Resistant Biotin Research

In Vitro Biotinidase Stability Assays.creative-biolabs.comiris-biotech.de

A primary advantage of this reagent is its stability in environments containing biotinidase, an enzyme that can cleave biotin (B1667282) from biotinylated molecules. alkalisci.comsigmaaldrich.com In vitro assays are therefore essential to confirm and quantify this resistance.

The quantitative assessment of hydrolytic resistance involves incubating TFP-PEG12-biotinidase resistant biotin with biotinidase under controlled conditions. The primary goal is to measure the rate of hydrolysis, if any, compared to a standard biotin derivative that is susceptible to cleavage.

A typical assay would involve:

Incubation: The compound is incubated in a buffered solution containing a known concentration of purified biotinidase or a biological sample containing biotinidase activity (e.g., serum).

Time-Course Analysis: Aliquots are removed from the incubation mixture at various time points.

Reaction Quenching: The enzymatic reaction in the aliquots is stopped, typically by adding a denaturing agent or by rapid temperature change.

Quantification: The concentration of the intact this compound remaining in each aliquot is determined using an appropriate analytical method.

The stability is demonstrated by a minimal decrease in the concentration of the intact compound over time, especially when compared to a non-resistant biotin control which would show rapid degradation under the same conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for characterizing the products of biotinidase stability assays. nih.gov It allows for the separation and quantification of the intact biotin conjugate from any potential cleavage products.

In this context, an HPLC method, often coupled with a fluorescence or mass spectrometry detector, can be developed to:

Separate the intact this compound from potential smaller, cleaved molecules.

Quantify the peak area corresponding to the intact compound at each time point of the stability assay.

Identify any new peaks that may appear, corresponding to degradation products.

A recently developed HPLC method for measuring biotinidase activity in serum involves the direct injection of a reaction mixture and quantification using a calibration curve, a technique that is simple, specific, and sensitive. nih.gov A similar approach can be adapted to verify the stability of this compound, providing robust, quantitative data on its resistance to enzymatic hydrolysis. nih.gov

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| HPLC-UV/Fluorescence | Separates compounds based on physicochemical properties (e.g., hydrophobicity). Quantifies based on UV absorbance or fluorescence. nih.gov | High resolution, quantitative, can detect and quantify specific cleavage products. nih.gov | Requires method development, potential for matrix interference. nih.gov |

| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio. | High specificity and sensitivity, provides structural information on degradation products. | More complex instrumentation, potential for ion suppression. |

Evaluation of Avidin (B1170675)/Streptavidin Binding Affinity.iris-biotech.de

While conferring biotinidase resistance, the chemical modification to the biotin molecule must not significantly impair its binding affinity for avidin or streptavidin. sigmaaldrich.comsigmaaldrich.com The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, which is fundamental to its utility in various applications. nih.govwikipedia.org Therefore, it is critical to evaluate the binding kinetics of the modified biotin.

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common, straightforward colorimetric method for quantifying biotin binding. nih.govgbiosciences.com The principle is based on the displacement of the HABA dye from the avidin-HABA complex. gbiosciences.com

The assay proceeds as follows:

HABA dye is added to a solution of avidin, forming a colored complex that absorbs light at 500 nm. gbiosciences.com

When a sample containing biotin or a biotinylated molecule is introduced, the biotin displaces the HABA dye from the avidin binding sites due to its much higher affinity. thermofisher.com

This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample. thermofisher.com

For this compound, a competitive displacement study using the HABA assay can be performed to determine its relative binding affinity compared to unmodified biotin. By measuring the concentration of the modified biotin required to cause the same degree of HABA displacement as a known concentration of unmodified biotin, the binding competency can be confirmed.

| Step | Description | Measurement |

|---|---|---|

| 1. Complex Formation | Avidin is mixed with HABA dye. | Initial absorbance reading at 500 nm. gbiosciences.com |

| 2. Competitive Displacement | The biotinylated sample is added to the Avidin-HABA complex. | The biotin derivative displaces the HABA dye. nih.govbohrium.com |

| 3. Quantification | The reduction in absorbance at 500 nm is measured. | The change in absorbance is proportional to the amount of biotin that has bound to avidin. thermofisher.com |

For a more detailed analysis of binding kinetics and thermodynamics, advanced label-free biosensing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.

Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. In a typical experiment, streptavidin or avidin is immobilized on the sensor surface, and a solution containing this compound is flowed over it. The resulting sensorgram provides real-time data on the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated, offering a precise measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound is titrated into a sample cell containing avidin or streptavidin. The resulting heat changes are measured to determine the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

| Technique | Measures | Key Outputs | Advantages |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Changes in refractive index upon binding to a sensor surface. | k_on, k_off, K_d | Real-time kinetic data, high sensitivity, requires small sample volumes. |

| Isothermal Titration Calorimetry (ITC) | Heat changes upon binding in solution. | K_d, ΔH, ΔS, Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction, no immobilization required. |

Strategies for Bioconjugation and Labeling with this compound.broadpharm.com

The design of this compound incorporates specific chemical features to facilitate efficient and stable conjugation to target molecules, such as proteins, antibodies, or peptides. biosynth.com

The key components for bioconjugation are:

TFP (2,3,5,6-tetrafluorophenyl) Ester: This is an amine-reactive functional group. broadpharm.com It readily reacts with primary amines (-NH₂) on target molecules to form highly stable, irreversible amide bonds. creative-biolabs.combroadpharm.com TFP esters are known to be more resistant to spontaneous hydrolysis in aqueous solutions compared to other common amine-reactive esters like N-hydroxysuccinimide (NHS) esters, providing greater flexibility and efficiency in labeling protocols. broadpharm.comprecisepeg.com

PEG12 Spacer: The discrete polyethylene (B3416737) glycol (dPEG®) spacer, consisting of 12 PEG units, is hydrophilic. sigmaaldrich.com This spacer serves multiple purposes: it increases the water solubility of the reagent and the resulting conjugate, it helps to prevent aggregation of the labeled protein, and it provides a flexible arm that reduces steric hindrance, ensuring the biotin moiety is readily accessible for binding to avidin or streptavidin. alkalisci.comsigmaaldrich.comiris-biotech.de

Biotinidase-Resistant Biotin: The modified biotin head group ensures that the label remains attached to its target molecule in biological systems where biotinidase may be present. alkalisci.comsigmaaldrich.com

The primary strategy for labeling involves a one-step conjugation reaction in an amine-free buffer (e.g., PBS) at a slightly alkaline pH (typically 7.5-8.5) to facilitate the reaction between the TFP ester and the deprotonated primary amines on the target molecule. precisepeg.com Following the reaction, any non-reacted biotin reagent can be removed by standard methods such as dialysis or size-exclusion chromatography. thermofisher.com

Utilization of Activated Esters (e.g., TFP ester) for Covalent Conjugation.

The covalent attachment of biotin to proteins, peptides, and other biomolecules is a fundamental technique in biotechnology and diagnostics. The this compound utilizes a tetrafluorophenyl (TFP) ester as an activated functional group for this purpose. TFP esters are particularly effective for bioconjugation due to their high reactivity towards primary amines, which are readily available on the surface of proteins and other biomolecules. evitachem.combroadpharm.com

The conjugation reaction involves the nucleophilic attack of a primary amine (e.g., from a lysine (B10760008) residue on a protein) on the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the displacement of the tetrafluorophenyl group. broadpharm.com This reaction is typically carried out under mild pH conditions, generally between 7.5 and 8.5, to ensure the primary amines are deprotonated and thus sufficiently nucleophilic, while also maintaining the stability of the protein or biomolecule being labeled. evitachem.com

The TFP ester offers advantages over other activated esters, such as N-hydroxysuccinimide (NHS) esters, including enhanced stability in aqueous solutions, which can lead to more efficient and controlled conjugation reactions. evitachem.com The discrete length of the PEG12 spacer arm in this compound provides precise spatial control between the biotin moiety and the conjugated molecule, which can be critical for maintaining the biological activity of the labeled molecule and ensuring accessibility of the biotin for binding to avidin or streptavidin. sigmaaldrich.comiris-biotech.de

Table 1: Comparison of Activated Esters for Bioconjugation

| Feature | TFP Ester | NHS Ester |

|---|---|---|

| Reactive Group | Tetrafluorophenyl ester | N-hydroxysuccinimide ester |

| Target Functional Group | Primary amines | Primary amines |

| Resulting Bond | Stable amide bond | Stable amide bond |

| Aqueous Stability | Generally higher | Prone to hydrolysis |

| Reaction pH | Mildly basic (7.5-8.5) | Mildly basic (7.2-8.5) |

Radiochemical Labeling Methods for Imaging Research.

The biotin-avidin interaction, with its remarkably high affinity (Kd ≈ 10⁻¹⁵ M), is extensively exploited in pretargeted radioimmunotherapy and imaging. nih.gov In this strategy, a tumor-targeting antibody conjugated to streptavidin is administered first, allowed to accumulate at the tumor site, and cleared from circulation. Subsequently, a radiolabeled biotin derivative is administered, which rapidly binds to the pre-localized streptavidin, delivering the radionuclide to the tumor with high specificity and minimizing radiation exposure to healthy tissues. nih.govduke.edu

The development of biotinidase-resistant biotin analogs is crucial for the success of pretargeting strategies, as the stability of the radiolabeled biotin in serum is paramount. duke.edu Biotinidase, present in human serum, can cleave the biotin from the radiolabel, leading to off-target accumulation of the radionuclide. duke.edu Biotinidase-resistant compounds, such as those with modified amide bonds or altered structures like norbiotinamide, have shown improved stability in serum. duke.eduacs.org

Various radionuclides can be used for labeling biotin derivatives for imaging applications, including positron emitters for Positron Emission Tomography (PET) and gamma emitters for Single-Photon Emission Computed Tomography (SPECT). Common radionuclides include Carbon-11, Fluorine-18, Copper-64, Gallium-68, Indium-111, and Iodine-125. nih.gov

The method of radiolabeling depends on the chosen radionuclide and the chemical structure of the biotin conjugate. For instance:

Carbon-11 labeling can be achieved by incorporating [¹¹C]CO₂ into a precursor molecule, offering the advantage of not altering the chemical structure of biotin, which is beneficial for studying its natural trafficking. acs.orgnih.gov

Halogenation with radioisotopes like Iodine-125 or Astatine-211 can be accomplished through electrophilic substitution on an activated aromatic ring or via a demetalation reaction from a stannylated precursor. duke.edu For example, N-succinimidyl 5-[²¹¹At]astato-3-pyridinecarboxylate has been synthesized as a reagent for labeling peptides with Astatine-211. duke.edu

Chelation is used for metallic radionuclides like Gallium-68 or Indium-111. The biotin derivative is first conjugated to a chelating agent (e.g., DOTA, DTPA), which then securely coordinates the radiometal. nih.gov Biotinidase-resistant ⁶⁸Ga-radioligands have been synthesized and evaluated for pretargeting applications. acs.org

Table 2: Radionuclides and Labeling Strategies for Biotin-based Imaging Agents

| Radionuclide | Imaging Modality | Common Labeling Strategy | Key Advantage |

|---|---|---|---|

| Carbon-11 (¹¹C) | PET | Incorporation of [¹¹C]CO₂ | Does not alter biotin's chemical structure. acs.orgnih.gov |

| Fluorine-18 (¹⁸F) | PET | Nucleophilic substitution | Longer half-life than ¹¹C, allowing for longer imaging times. |

| Copper-64 (⁶⁴Cu) | PET | Chelation (e.g., with DOTA) | Suitable for both imaging and therapy. |

| Gallium-68 (⁶⁸Ga) | PET | Chelation (e.g., with DOTA, NOTA) | Generator-produced, readily available. |

| Indium-111 (¹¹¹In) | SPECT | Chelation (e.g., with DTPA) | Well-established for SPECT imaging. nih.gov |

| Astatine-211 (²¹¹At) | Targeted Alpha Therapy | Halogenation | High-energy alpha emitter for therapeutic applications. duke.edu |

Emerging Trends and Future Research Directions for Biotinidase Resistant Biotin Technologies

Rational Design of Next-Generation Biotinidase-Resistant Linkers with Tailored Properties

The efficacy of biotin-based technologies in complex biological environments is critically dependent on the stability of the linker connecting biotin (B1667282) to a molecule of interest. The natural amide bond is susceptible to cleavage by biotinidase, an enzyme present in plasma and various tissues. This has spurred the rational design of next-generation linkers that are resistant to this enzymatic activity, ensuring that the biotin tag remains attached to its target for the duration of an experiment or therapeutic action.

A key strategy in designing these resistant linkers involves replacing the natural amide bond with a more stable chemical moiety. One successful approach has been the substitution with a triazole ring, formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reaction. researchgate.net These triazole-linked adducts have demonstrated high resistance to biotinidase while maintaining the strong binding affinity of biotin to avidin (B1170675) and streptavidin, with dissociation constants in the picomolar range. researchgate.netrsc.org

Future design principles will likely focus on a multi-parameter optimization approach, tailoring linkers for specific applications. This includes:

Modulating Hydrophilicity and Solubility: The incorporation of polyethylene (B3416737) glycol (PEG) chains, as seen in TFP-PEG12-biotinidase resistant biotin, enhances the water solubility of the resulting conjugate. nih.gov The length of the PEG linker can be precisely controlled to optimize the solubility and pharmacokinetic properties of the biotinylated molecule.

Fine-tuning Linker Length and Flexibility: The distance and spatial orientation between biotin and the target molecule can significantly impact interactions with avidin or streptavidin. Research into varying linker lengths is crucial for applications such as pre-targeted imaging and drug delivery, where optimal spacing can influence binding efficiency and accessibility. researchgate.net

Incorporating Cleavable Moieties: While resistance to biotinidase is key, some applications may benefit from controlled release of the target molecule. Future linkers could be engineered with specific cleavage sites that are responsive to other stimuli, such as pH changes, redox potential, or specific enzymes found only in the target microenvironment.

Computational Design and Predictive Modeling: The use of computational methods and artificial intelligence is poised to accelerate the design process. nrel.gov By modeling the interactions between different linker structures, biotinidase, and streptavidin, researchers can predict the stability and binding efficacy of novel linkers before their synthesis, saving time and resources. nrel.gov

Table 1: Comparison of Biotin Linker Properties

| Linker Type | Key Feature | Advantage | Disadvantage | Reference |

|---|---|---|---|---|

| Amide Bond | Natural linkage | Simple to synthesize | Susceptible to biotinidase cleavage | rsc.org |

| Triazole Linkage | Biotinidase-resistant | High stability, maintains avidin binding | Requires specific "click" chemistry synthesis | researchgate.netrsc.org |

| PEG Spacer | Hydrophilic chain | Increased solubility, reduced aggregation | Can influence pharmacokinetics, potential for immunogenicity | nih.govnih.govnih.gov |

Integration of this compound into Complex Multi-Component Biosystems

The stability afforded by biotinidase-resistant linkers is critical for the development of robust and reliable multi-component biosystems. This compound, with its amine-reactive TFP ester, hydrophilic PEG spacer, and stable biotin moiety, is well-suited for integration into such complex assemblies. researchgate.net

One area of significant potential is in the construction of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Biotin-PEG linkers are utilized in the synthesis of PROTACs, and the biotinidase resistance of the linker is crucial for maintaining the integrity and function of the PROTAC in the cellular environment. medchemexpress.com

Another application lies in the development of advanced biosensors and diagnostic platforms . Biotinylated probes are frequently used to capture and detect specific analytes. In complex biological samples like blood or cell lysates, the presence of biotinidase can lead to signal loss and inaccurate results. By using a biotinidase-resistant probe, the sensitivity and reliability of these assays can be significantly improved. For instance, in affinity-based "pull-down" proteomic assays, a biotinylated probe is used to isolate the binding partners of a small molecule. The use of a stable, biotinidase-resistant linker ensures that the "bait" remains attached to the probe throughout the experiment, leading to more accurate identification of interacting proteins. nih.gov

Furthermore, the in vivo biotinylation of proteins using small peptide tags (e.g., AviTag) is a powerful tool for studying protein function. researchgate.net Co-expression of the bacterial biotin ligase, BirA, can enhance the efficiency of this process. nih.govnih.gov The use of biotinidase-resistant analogs in these systems could provide a more stable and permanent tag on proteins of interest, facilitating their study in living organisms over longer periods. pnas.org

Exploration of Novel Research Modalities in Diagnostic and Therapeutic Development

The enhanced in vivo stability of this compound and similar compounds opens up new avenues for diagnostic and therapeutic innovation, particularly in the realm of targeted applications.

In diagnostic imaging , biotinidase-resistant probes are being explored for pre-targeted strategies. This approach involves a two-step process: first, a biotinylated antibody or other targeting molecule is administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibody is cleared from circulation, a streptavidin-conjugated imaging agent (e.g., carrying a radionuclide or fluorescent dye) is administered. This agent then binds to the biotin at the target site, providing a strong and specific signal. The resistance of the biotin linker to enzymatic cleavage is paramount for the success of this strategy, as it ensures the "target" remains in place for the imaging agent to bind. Biotinidase-resistant biotin-Gd-DOTA complexes have been developed for pre-targeted magnetic resonance imaging (MRI). researchgate.net There is also potential for using radiolabeled biotin, such as with Carbon-11, for Positron Emission Tomography (PET) imaging to track biotin trafficking and potentially diagnose diseases like cancer and bacterial infections where biotin uptake is altered. nih.govacs.org

In therapeutic development , the focus is on targeted drug delivery. By conjugating a therapeutic agent to a biotinidase-resistant biotin, it is possible to direct the drug to cells that overexpress biotin receptors or transporters, which is a characteristic of some cancer cells. nih.govnih.gov The PEG12 linker in this compound can also help to improve the pharmacokinetic profile of the drug, potentially increasing its circulation time and reducing off-target effects. nih.gov While the exact mechanism of uptake for biotin conjugates is still under investigation, the stability of the linker is a prerequisite for effective delivery. nih.govnih.govresearchgate.net

Table 2: Research Findings in Novel Diagnostic and Therapeutic Modalities

| Modality | Application | Key Finding | Reference |

|---|---|---|---|

| Pre-targeted MRI | Cancer Imaging | Triazole-linked biotin-Gd-DOTA complexes are biotinidase-resistant and bind avidin, making them suitable for pre-targeting. | researchgate.net |

| PET Imaging | Biotin Trafficking | [11C]biotin allows for in vivo mapping of transporter-mediated biotin trafficking, with potential for cancer and infection diagnosis. | nih.govacs.org |

| Targeted Drug Delivery | Cancer Therapy | Biotin conjugation is a widely studied strategy for targeting cancer cells, though the uptake mechanism of conjugates is still being elucidated. | nih.govnih.govresearchgate.net |

| Affinity-based Proteomics | Target Identification | Biotinylated probes with stable linkers are crucial for reliably identifying the biological targets of small molecules. | nih.gov |

Challenges and Opportunities in the Translational Research of Biotinidase-Resistant Conjugates

The translation of promising biotinidase-resistant conjugates from preclinical research to clinical applications presents both significant challenges and exciting opportunities.

Challenges:

Immunogenicity: While PEGylation generally reduces the immunogenicity of proteins and nanoparticles, the immune system can, in some cases, generate anti-PEG antibodies. nih.gov This can lead to accelerated clearance of the conjugate and potentially adverse immune reactions, complicating clinical development. nih.gov

Uptake Mechanisms: A major hurdle in targeted drug delivery is the incomplete understanding of how biotin conjugates are taken up by cells. The primary biotin transporter, SMVT, requires a free carboxylic acid for binding, a group that is typically modified during conjugation. nih.govnih.gov This disconnect suggests that other, less understood mechanisms may be at play. researchgate.net Further research is needed to elucidate these pathways to design more effective targeted therapies.

Manufacturing and Quality Control: The synthesis of complex conjugates like this compound and their subsequent attachment to biologics requires stringent manufacturing processes to ensure purity, consistency, and batch-to-batch reproducibility, which are critical for regulatory approval. nih.gov

Opportunities:

Personalized Medicine: As our understanding of biotin transporters and receptors in different diseases grows, there is an opportunity to develop personalized therapies. Patients could be screened for the expression of these targets to determine if they are suitable candidates for biotin-targeted treatments.

Enhanced In Vivo Imaging: The development of more stable and specific biotinidase-resistant probes will continue to improve the resolution and reliability of in vivo imaging techniques, leading to earlier and more accurate disease diagnosis. nih.gov

Expanding the Therapeutic Window: By improving the targeting and pharmacokinetic profiles of drugs, biotinidase-resistant conjugates have the potential to increase the efficacy of treatments while reducing side effects, thereby expanding the therapeutic window for a wide range of diseases.

New Linker Chemistries: The challenges in translational research are driving innovation in linker technology. The development of novel, non-immunogenic, and highly stable linkers will be a key enabler for the next generation of biotin-based diagnostics and therapeutics. rsc.org

Q & A

Q. Why is biotinidase resistance critical in designing TFP-PEG12-biotin derivatives for in vivo applications?

Biotinidase cleaves the biotinamide bond in natural biotin conjugates, releasing free biotin and compromising targeting efficiency. Resistance ensures stability in biological systems, enabling applications like antibody pretargeting. Structural modifications (e.g., N-methyl groups or triazole linkages) block enzyme access while retaining avidin-binding capacity .

Q. What structural modifications confer biotinidase resistance to TFP-PEG12-biotin derivatives?

Key strategies include:

- N-methylation or α-methylation of the biotinamide bond, which sterically hinders enzyme hydrolysis .

- Triazole linkages replacing the natural amide bond, as shown in CuAAC-derived derivatives resistant to hydrolysis .

- Hydroxymethylene/carboxylate groups adjacent to the biotinamide bond, which disrupt enzyme-substrate interactions .

Q. What is the role of the PEG12 linker in TFP-PEG12-biotin derivatives?

The PEG12 spacer enhances water solubility and provides a 17 Å distance between biotin and functional groups (e.g., iodobenzoyl moieties), reducing steric hindrance during avidin binding. This design is critical for maintaining high-affinity interactions in targeting applications .

Q. How does biotinidase function in normal physiology, and why is its activity problematic in pretargeting studies?

Biotinidase recycles biotin from degraded carboxylases, ensuring metabolic homeostasis. However, in pretargeting, enzyme-mediated cleavage of biotin conjugates disrupts therapeutic or diagnostic agent delivery, necessitating resistant designs .

Advanced Research Questions

Q. How can researchers evaluate the stability of TFP-PEG12-biotin derivatives against biotinidase in biological matrices?

Methodological approaches include:

- Serum hydrolysis assays : Incubate radioiodinated derivatives (e.g., [¹²⁵I]13) in human/mouse serum at 37°C, then quantify intact biotin using avidin-binding assays (e.g., >90% stability for N-methylated derivatives) .

- HPLC-MS analysis : Detect metabolites like free biotin or hydrolyzed fragments to assess degradation kinetics .

- Species-specific validation : Human serum is preferred due to interspecies variability in biotinidase activity .

Q. How do discrepancies arise in stability assessments of biotinidase-resistant derivatives across studies?

Variations stem from:

- Assay conditions : Serum source, incubation time, and temperature (e.g., 2-hour vs. 24-hour incubations) .

- Detection methods : Radioactivity-based vs. mass spectrometry quantification, which differ in sensitivity to low-abundance metabolites .

- Control selection : Inclusion of rapidly cleaved (unmodified biotin) and stable (N-methylated) controls ensures assay validity .

Q. How can researchers ensure retained avidin/streptavidin binding affinity after structural modifications?

- Surface plasmon resonance (SPR) : Measure dissociation constants (Kd). Triazole-linked derivatives exhibit Kd values in the low pM range, comparable to natural biotin .

- Competitive binding assays : Compare modified biotin derivatives against native biotin for avidin displacement efficacy .

Q. What in vitro models best predict the in vivo stability of TFP-PEG12-biotin derivatives?

- Human serum models : Biotinidase activity in human serum correlates better with clinical outcomes than rodent models, which may underestimate hydrolysis rates .

- Tissue homogenates : Test stability in organs with high biotinidase expression (e.g., liver) to identify off-target cleavage .

Q. How can batch-to-batch variability in TFP-PEG12-biotin synthesis be minimized for reproducible experiments?

- Quality control (QC) : Use HPLC and mass spectrometry to verify purity (>95%) and structural integrity .

- Peptide content analysis : Quantify active compound concentration to standardize dosing in bioassays .

Q. What are the limitations of current biotinidase-resistant biotin designs?

- Reduced avidin affinity : Some modifications (e.g., hydroxymethylene groups) may slightly increase Kd values .

- Immunogenicity risks : PEG linkers or non-natural bonds (e.g., triazole) could trigger immune responses in long-term therapies .

- Metabolic interference : Residual metabolites from partial hydrolysis may confound pharmacokinetic studies .

Data Contradiction Analysis

Q. Why do some studies report partial biotinidase resistance despite structural modifications?

Q. How can conflicting results in avidin-binding assays be resolved?

- Standardize buffer conditions : pH (7.4 vs. 9.0) and ionic strength significantly impact binding kinetics .

- Use orthogonal methods : Combine SPR with fluorescence polarization assays to cross-validate affinity measurements .

Methodological Recommendations

- For hydrolysis assays : Include negative (stable N-methylated derivative) and positive (native biotin) controls to validate assay sensitivity .

- For in vivo studies : Pre-screen derivatives in human serum to avoid species-specific artifacts .

- For structural analysis : Employ NMR or X-ray crystallography to confirm modification sites and assess conformational impacts on avidin binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.